1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H12N2OS |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2OS/c16-12-7-4-8-15(12)13-14-11(9-17-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
FKVUYEBROQKEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Contextualization Within Pyrrolidinone and Thiazole Heterocyclic Chemistry Research
The foundational understanding of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone is rooted in the extensive research of its constituent heterocyclic rings: pyrrolidinone and thiazole (B1198619). Both are five-membered ring structures that are ubiquitous in biologically active compounds. nih.govbiointerfaceresearch.com
The pyrrolidinone ring, specifically the 2-pyrrolidinone (B116388) moiety, is a lactam that serves as a core structural component in a wide array of natural products and synthetic pharmaceuticals. nih.govbeilstein-journals.org Its importance is underscored by its presence in drugs with diverse therapeutic applications. nih.gov The pyrrolidinone scaffold is valued for its ability to participate in hydrogen bonding and its conformational flexibility, which allows for optimal interactions with biological targets. nih.gov
Similarly, the thiazole ring, containing both sulfur and nitrogen atoms, is a key pharmacophore in medicinal chemistry. biointerfaceresearch.comresearchgate.net Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. biointerfaceresearch.commdpi.com The aromatic nature of the thiazole ring and its capacity for various chemical modifications make it a versatile building block in drug design. researchgate.net
The combination of these two privileged scaffolds in this compound creates a hybrid molecule with the potential for unique and enhanced biological activities, driving its exploration in academic research.
Significance of the 1 4 Phenyl 2 Thiazolyl 2 Pyrrolidinone Scaffold in Medicinal Chemistry Research
The 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone scaffold is a focal point of research due to the synergistic potential of its constituent parts. The linkage of a phenyl-thiazole moiety to a pyrrolidinone ring creates a molecule with a distinct three-dimensional structure and electronic properties, making it an attractive candidate for targeting various biological macromolecules.
Research into derivatives of this scaffold has revealed a range of promising biological activities. For instance, studies on related thiazole-based pyrrolidine (B122466) derivatives have demonstrated significant antibacterial and cytotoxic effects. biointerfaceresearch.com The exploration of this scaffold is driven by the hypothesis that the combination of the thiazole's aromatic and hydrogen-bonding capabilities with the pyrrolidinone's structural features can lead to compounds with high affinity and selectivity for specific enzymes or receptors.
The phenyl group attached to the thiazole (B1198619) ring further enhances the molecule's potential by providing a site for modifications that can influence its pharmacokinetic and pharmacodynamic properties. Substituents on the phenyl ring can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its biological activity. nih.gov
Scope and Objectives of Current and Future Research on 1 4 Phenyl 2 Thiazolyl 2 Pyrrolidinone
Established Synthetic Pathways to the this compound Core
The construction of the this compound molecule involves the formation of two key heterocyclic rings—a thiazole and a pyrrolidinone—and the amide bond that links them. Synthetic strategies can be broadly categorized into multi-step sequences and more streamlined one-pot methodologies.
Multi-Step Synthesis Approaches from Precursors
Multi-step synthesis provides a robust and traditional route to the target compound, allowing for the purification of intermediates and precise control over the construction of each component of the final molecule. A common strategy involves the separate synthesis of the thiazole and pyrrolidinone precursors, followed by their condensation.
A representative pathway involves the Hantzsch thiazole synthesis. This method typically begins with the reaction of an α-haloketone with a thioamide. For the synthesis of the this compound core, a plausible route would start with the synthesis of 2-amino-4-phenylthiazole. This intermediate is then reacted with a suitable pyrrolidinone precursor, such as γ-butyrolactone or a derivative thereof, under conditions that favor N-acylation or a related coupling reaction to form the final product.
Alternatively, a different multi-step approach involves constructing the pyrrolidinone ring onto a pre-existing phenyl-thiazole structure or, conversely, building the thiazole ring onto a phenyl-pyrrolidinone scaffold. For instance, a method has been described for synthesizing related structures where a pyrrolidinone ring is first formed from an aromatic amine (like 4-aminoacetophenone) and itaconic acid. nih.gov The resulting acetophenone (B1666503) derivative can then be brominated to yield an α-bromocarbonyl compound. nih.gov This intermediate is a key precursor for the subsequent Hantzsch synthesis, reacting with a thiocarbonyl compound like thiourea (B124793) to form the desired thiazole ring, thus completing the core structure. nih.gov
One-Step Reaction Methodologies
In contrast to sequential multi-step methods, one-pot or multi-component reactions (MCRs) offer a more efficient approach by combining multiple reaction steps into a single operation without isolating intermediates. organic-chemistry.org These reactions are prized for their atom economy, reduced solvent waste, and simplified procedures. nih.gov
The synthesis of thiazolidinone and pyrrolidinone derivatives is often amenable to MCRs. nih.gov For example, a three-component reaction for synthesizing 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones involves the combination of pyrazolecarbaldehydes, anilines, and thioglycolic acid in a single pot. nih.gov By analogy, a hypothetical one-pot synthesis of this compound could be envisioned, potentially involving a derivative of 2-aminothiazole, an aldehyde or ketone, and a precursor that forms the pyrrolidinone ring. Such strategies significantly shorten the synthetic route to complex heterocyclic systems. ekb.eg
Novel Catalyst Systems in this compound Synthesis
Modern organic synthesis increasingly relies on innovative catalyst systems to improve reaction efficiency, yield, and selectivity. The synthesis of thiazole and pyrrolidinone-containing molecules has benefited from this trend.
Copper-based catalysts, for example, have been utilized in one-pot, four-component strategies to produce thiazolidin-2-imines, which are structurally related to the thiazole core. nih.gov In some complex domino reactions leading to related heterocyclic systems, a multi-component catalytic system comprising [RuCl₂(p-cymene)]₂, CuCl, copper acetate (B1210297) monohydrate, and TEMPO has been employed. nih.gov Such systems can facilitate oxidative dehydrogenation and subsequent cyclization cascades. nih.gov
Furthermore, ionic liquids have emerged as effective media and catalysts for heterocyclic synthesis. For instance, 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate (B86663) (DSDABCOC) has been used as an efficient and recyclable medium for the synthesis of novel thiazolidine-4-ones, improving product yields and reducing reaction times. nih.gov In some cases, catalyst-free one-pot reactions have also been developed, relying on the inherent reactivity of the chosen substrates under specific solvent and temperature conditions. mdpi.com
Green Chemistry Approaches to Synthesis of Thiazolyl Pyrrolidinones
Green chemistry principles aim to reduce the environmental impact of chemical processes. These approaches are increasingly applied to the synthesis of heterocyclic compounds. mdpi.com Key strategies include the use of environmentally benign solvents, alternative energy sources, and waste-reducing reaction designs like MCRs. mdpi.com
The synthesis of N-thiazole pyrrolidine (B122466) derivatives has been successfully achieved using environmentally friendly media such as supercritical carbon dioxide and subcritical water. researchgate.net These solvents are non-toxic, inexpensive, and easily removable, offering a significant advantage over traditional volatile organic compounds.
The use of ultrasound irradiation is another green technique that can accelerate reaction rates and improve yields, often under milder conditions. ekb.egrsc.org For instance, the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been effectively promoted by ultrasound in the presence of citric acid as a biodegradable catalyst and ethanol (B145695) as a green solvent. rsc.org Microwave-assisted synthesis is another energy-efficient method that can dramatically reduce reaction times for the synthesis of thiazolidinone derivatives. ekb.egnih.govasianpubs.org
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Typical Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Multi-Step Synthesis | Sequential formation of rings | α-haloketones, thioamides, itaconic acid | High purity of intermediates, precise control | Time-consuming, more waste generated |
| One-Pot Reactions (MCRs) | Multiple bonds formed in a single step | Aldehydes, amines, thioglycolic acid | High efficiency, atom economy, reduced waste | Can be difficult to optimize, potential for side products |
| Novel Catalysis | Use of advanced metal or organocatalysts | CuCl₂, Ru-complexes, Ionic Liquids nih.govnih.govnih.gov | High yields, improved selectivity, milder conditions | Catalyst cost and toxicity can be a concern |
| Green Chemistry Approaches | Use of benign solvents and energy sources | Supercritical CO₂, water, ultrasound, microwaves researchgate.netrsc.org | Reduced environmental impact, increased safety | Requires specialized equipment |
Functionalization and Modification Strategies for this compound Derivatives
Chemical derivatization is crucial for modulating the physicochemical and biological properties of a core molecule. For this compound, the phenyl ring is a primary target for modification.
Introduction of Substituents on the Phenyl Ring
The introduction of various functional groups onto the phenyl ring can be achieved either by using pre-functionalized starting materials or by direct modification of the final heterocyclic core.
The most straightforward approach is to begin the synthesis with a substituted precursor. For example, starting a multi-step synthesis with a substituted 4-aminoacetophenone or a substituted phenacyl halide allows for the incorporation of a wide array of functional groups onto the phenyl ring from the outset. This "pre-functionalization" strategy avoids potential issues with reagent compatibility and selectivity that can arise when modifying a complex heterocyclic product.
Alternatively, direct electrophilic aromatic substitution on the this compound core can be employed. The thiazolyl-pyrrolidinone substituent's directing effect on the phenyl ring will influence the position of the incoming electrophile. Standard reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation or alkylation can introduce a variety of substituents. These newly introduced groups can then serve as handles for further chemical transformations, such as reduction of a nitro group to an amine or participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) if a halide is introduced.
Table 2: Examples of Phenyl Ring Functionalization Reactions
| Reaction | Typical Reagents | Substituent Introduced | Potential for Further Modification |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ (Nitro) | Reduction to -NH₂ (amino) group |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br (Bromo), -Cl (Chloro) | Substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R (Acyl) | Reduction to alkyl group, further functionalization of the carbonyl |
| Sulfonation | Fuming H₂SO₄ | -SO₃H (Sulfonic acid) | Conversion to sulfonamides or sulfonyl chlorides |
Modifications of the Thiazole Moiety
The thiazole ring of this compound offers several sites for chemical modification, enabling the introduction of a diverse array of functional groups. A key strategy for such modifications involves the synthesis of a halogenated precursor, such as 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one. The presence of the bromine atom at the 5-position of the thiazole ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions.
Another important palladium-catalyzed transformation is the Sonogashira coupling, which facilitates the formation of a carbon-carbon bond between the brominated thiazole and a terminal alkyne. This reaction introduces an alkynyl substituent, which can serve as a precursor for further chemical transformations or as a key structural element in its own right.
Furthermore, the phenyl group at the 4-position of the thiazole ring is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the thiazole ring, electrophiles such as halogens, nitro groups, or acyl groups can be introduced onto the phenyl ring. These reactions, however, may lead to a mixture of ortho, meta, and para isomers, necessitating careful optimization and purification to isolate the desired product.
Table 1: Potential Modifications of the Thiazole Moiety
| Reaction Type | Reagents and Conditions | Potential Modification |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Introduction of substituted aryl or heteroaryl groups at the 5-position. |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | Introduction of alkynyl groups at the 5-position. |
| Heck Coupling | Alkene, Pd catalyst, base | Introduction of alkenyl groups at the 5-position. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of amino groups at the 5-position. |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄), Lewis acid catalyst | Substitution on the 4-phenyl ring (e.g., bromination, nitration). |
Derivatization of the Pyrrolidinone Ring System
The pyrrolidinone ring, a five-membered lactam, also presents opportunities for chemical derivatization. The methylene (B1212753) groups of the pyrrolidinone ring, particularly the one adjacent to the carbonyl group (the α-position), are potential sites for functionalization.
Alkylation at the α-position of the pyrrolidinone ring can be achieved by treatment with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate, followed by reaction with an alkyl halide. This introduces an alkyl substituent at the 3-position of the pyrrolidinone ring. The choice of the alkylating agent allows for the introduction of a wide variety of side chains.
Condensation reactions at the α-position are also feasible. For instance, the enolate can react with aldehydes in an aldol-type condensation to introduce a β-hydroxyalkyl group. Subsequent dehydration can lead to an α,β-unsaturated pyrrolidinone derivative.
Furthermore, the carbonyl group of the pyrrolidinone ring can potentially undergo reduction to the corresponding alcohol or be converted to a thiocarbonyl group using reagents like Lawesson's reagent. These transformations would significantly alter the electronic and structural properties of the pyrrolidinone moiety.
Table 2: Potential Derivatizations of the Pyrrolidinone Ring
| Position | Reaction Type | Reagents and Conditions | Potential Modification |
| 3-position (α to C=O) | Alkylation | Strong base (e.g., LDA), alkyl halide | Introduction of alkyl substituents. |
| 3-position (α to C=O) | Aldol Condensation | Base, aldehyde | Introduction of β-hydroxyalkyl or α,β-unsaturated alkyl groups. |
| Carbonyl group (C=O) | Reduction | Reducing agent (e.g., LiAlH₄) | Conversion of the carbonyl to a methylene group. |
| Carbonyl group (C=O) | Thionation | Lawesson's reagent | Conversion of the carbonyl to a thiocarbonyl group. |
Stereoselective Synthesis of Analogues
The development of stereoselective synthetic routes to analogues of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. The pyrrolidinone ring contains potential stereocenters, and their controlled formation is a key objective in asymmetric synthesis.
One of the most powerful strategies for the stereoselective synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. By employing a chiral catalyst or a chiral auxiliary, this reaction can be rendered highly enantioselective or diastereoselective, leading to the formation of enantioenriched pyrrolidine rings. The resulting pyrrolidine can then be further functionalized and coupled with the 4-phenylthiazole (B157171) moiety.
Another approach involves the use of chiral precursors derived from the chiral pool, such as L-proline or D-proline. These naturally occurring amino acids provide a readily available source of stereochemically defined pyrrolidine rings. The carboxyl group of proline can be modified, and the resulting chiral pyrrolidinone precursor can be coupled with a suitable thiazole derivative.
Furthermore, diastereoselective reactions can be performed on a pre-existing pyrrolidinone ring. For example, the alkylation of the enolate of the pyrrolidinone ring can be influenced by a chiral auxiliary attached to the nitrogen atom or by the use of a chiral base, leading to the preferential formation of one diastereomer.
Table 3: Strategies for Stereoselective Synthesis
| Strategy | Description | Key Features |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | Can be catalyzed by chiral Lewis acids or Brønsted acids to achieve high enantioselectivity. |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules like L-proline. | Provides access to enantiopure pyrrolidinone precursors. |
| Asymmetric Alkylation | Diastereoselective alkylation of a pyrrolidinone enolate using a chiral auxiliary or catalyst. | Allows for the introduction of a stereocenter at the 3-position of the pyrrolidinone ring. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture. | Can be used to separate enantiomers of a racemic intermediate or final product. |
Evaluation of Biological Activities in Preclinical Models
The therapeutic promise of this compound and its related derivatives is being systematically evaluated in a variety of preclinical settings. These studies are crucial for identifying and characterizing the biological activities of these novel chemical entities, paving the way for potential future clinical applications. The core structure, which combines the phenyl-thiazole moiety with the pyrrolidinone ring, has shown a remarkable versatility, demonstrating effects on neurological and cancerous conditions.
Anticonvulsant Activity Studies of Pyrrolidinone Derivatives
The pyrrolidinone ring is a well-established pharmacophore in the field of anticonvulsant drug discovery, with compounds like Levetiracetam being widely used in clinical practice. researchgate.net Investigations into novel pyrrolidinone derivatives have continued to yield compounds with significant anticonvulsant properties. Studies utilizing classic animal seizure models, such as the maximal electroshock (MES) and the pentylenetetrazole (scPTZ)-induced seizure tests, have been instrumental in this area. nih.govmdpi.com
Research has shown that specific structural modifications to the pyrrolidinone scaffold can elicit potent anticonvulsant effects. For instance, a series of novel pyrrolidin-2-one derivatives demonstrated significant activity; one compound, EP-40, markedly reduced the incidence of seizures in the MES test, while compounds EP-42 and EP-46 were active in the scPTZ model. nih.gov The proposed mechanisms for these effects are linked to their affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, as well as potential GABA-ergic activity. nih.gov
Furthermore, the introduction of a phenyl group at the 4-position of the pyrrolidinone ring, a key feature of the titular compound's family, has been shown to be a critical determinant of activity. researchgate.net In one study, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid surpassed the efficacy of the reference drug Levetiracetam in all tested models. researchgate.net This highlights the therapeutic potential of 4-phenylpyrrolidone derivatives in the management of seizures.
| Compound | Test Model | Observed Activity | Reference |
|---|---|---|---|
| EP-40 | Maximal Electroshock (MES) | Significantly reduced seizure incidence | nih.gov |
| EP-42 | Pentetrazole (scPTZ) | Demonstrated anticonvulsant activity | nih.gov |
| EP-46 | Pentetrazole (scPTZ) | Demonstrated anticonvulsant activity | nih.gov |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Various seizure models | Surpassed the activity of Levetiracetam | researchgate.net |
| Compound 14 (a pyrrolidine-2,5-dione derivative) | MES, scPTZ, 6 Hz | ED₅₀ MES = 49.6 mg/kg, ED₅₀ scPTZ = 67.4 mg/kg | mdpi.com |
Nootropic Activity Assessment in Relevant in vitro Models
The pyrrolidinone nucleus is famously associated with the "racetam" class of nootropic agents, which are known for their cognitive-enhancing effects. uran.ua Consequently, novel derivatives are often assessed for similar activities. The introduction of a phenyl substituent onto the pyrrolidone ring, as seen in Phenotropil (2-(2-oxo-4-phenyl-pyrrolidin-1-yl) acetamide), has been linked to the manifestation of anticonvulsant activity while retaining nootropic effects. researchgate.net
Studies on Phenotropil's enantiomers have revealed stereoselective activity; the R-enantiomer significantly improved memory function in a passive avoidance response test, an effect not observed with the S-enantiomer. nih.gov This underscores the importance of stereochemistry in the design of cognitively active agents.
A novel derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethane-1-sulfonate, was synthesized and evaluated for its effects on cognitive function. nih.gov In silico predictions for this compound suggested a high probability of nootropic and neuroprotective effects. nih.gov Subsequent in vivo testing in animal models demonstrated that the compound could improve exploratory behavior and reduce anxiety, indicating a positive neurotropic profile. nih.gov The activity of these 4-phenylpyrrolidone derivatives is often compared to Piracetam, the archetypal racetam nootropic. researchgate.net
| Compound | Key Finding | Reference |
|---|---|---|
| R-Phenotropil | Significantly enhanced memory in passive avoidance test | nih.gov |
| S-Phenotropil | No memory-improving activity observed in passive avoidance test | nih.gov |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Possessed distinct nootropic activity comparable to Piracetam | researchgate.net |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate | Improved exploratory behavior and reduced anxiety in rats | nih.gov |
Anticancer Activity Profiling in Diverse Cancer Cell Lines
The investigation of pyrrolidine and thiazole derivatives has expanded into oncology, with many analogues demonstrating significant potential as anticancer agents. biointerfaceresearch.comnih.gov The hybrid structure of this compound is of particular interest, as both heterocyclic systems are present in various compounds with established antiproliferative activity.
A primary method for evaluating anticancer potential is the assessment of cytotoxicity against a panel of human cancer cell lines. Several studies have synthesized and tested derivatives containing the pyrrolidine-thiazole framework, revealing potent activity. biointerfaceresearch.comnih.govnih.gov
For example, a series of spiro[pyrrolidine-thiazolo-oxindoles] were evaluated for their antiproliferative effects against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. mdpi.com One analogue, compound 5g , exhibited broad-spectrum activity, proving more potent than the standard chemotherapeutic drug cisplatin (B142131) against HepG2 cells (IC₅₀ = 5.00 µM vs. 9.00 µM for cisplatin). mdpi.com Another study on thiazolo-pyrrolidine-(spirooxindole) hybrids found that compound 4k showed high cytotoxic activity and selectivity against HCT-116 (IC₅₀ = 7 µM) and HepG2 (IC₅₀ = 5.5 µM) cells. nih.gov
Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have also been assessed against human A549 lung carcinoma cells. mdpi.com The incorporation of oxadiazole thione and triazole thione rings into the structure resulted in compounds with more potent cytotoxic effects than the reference drug cytarabine. mdpi.com These results highlight the potential of the pyrrolidinone scaffold as a platform for developing novel cytotoxic agents.
| Compound Class/Derivative | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Spiro[pyrrolidine-thiazolo-oxindole] (5g) | HepG2 (Liver) | 5.00 µM | mdpi.com |
| Spiro[pyrrolidine-thiazolo-oxindole] (5g) | MCF-7 (Breast) | <9.00 µM | mdpi.com |
| Thiazolo-pyrrolidine-(spirooxindole) (4k) | HCT-116 (Colon) | 7 µM | nih.gov |
| Thiazolo-pyrrolidine-(spirooxindole) (4k) | HepG2 (Liver) | 5.5 µM | nih.gov |
| Thiazolo-pyrrolidine-(spirooxindole) (4k) | PC-3 (Prostate) | 6 µM | nih.gov |
| Oxadiazole thione derivative of pyrrolidone | A549 (Lung) | More potent than cytarabine | mdpi.com |
Beyond general cytotoxicity, understanding the mechanism of cell death is critical. Many effective anticancer agents function by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest, which prevents cancer cells from proliferating. Investigations into pyrrolidinone and thiazole analogues suggest these mechanisms are relevant to their antitumor activity. nih.gov
For instance, a novel pyrrolidine-2,5-dione derivative was found to induce G2/M phase arrest and apoptosis in hepatocellular carcinoma HepG2 cells. Flow cytometry analysis confirmed a concentration-dependent increase in the apoptotic cell population, which was accompanied by an increase in the protein levels of cleaved caspases-7, -8, -9, and -PARP, key markers of apoptosis. Similarly, highly functionalized spiropyrrolidine derivatives have been shown to induce cell death in cancer cell lines through a caspase-dependent apoptotic pathway, specifically mediated by an increase in caspase-3 activation. nih.gov
Analogues where the imidazole (B134444) ring of the natural product nortopsentin was replaced by a thiazole unit have also been studied. One such compound blocked the cell cycle in the G2/M phase and induced apoptosis, as evidenced by the externalization of plasma membrane phosphatidylserine (B164497) and changes in mitochondrial trans-membrane potential. nih.gov These findings suggest that compounds based on the this compound structure may exert their anticancer effects by disrupting fundamental cellular processes like cell division and survival.
The ultimate goal of molecular oncology research is to identify how therapeutic agents interact with specific cellular signaling pathways that are dysregulated in cancer. While direct evidence linking this compound to SMAD7 is still emerging, the SMAD7 pathway represents a highly relevant area of investigation for novel anticancer compounds.
SMAD7 is a key inhibitory protein in the Transforming Growth Factor-beta (TGF-β) signaling pathway. tandfonline.com The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages. nih.gov Consequently, deregulation of SMAD7 expression is associated with various human cancers, including those of the esophagus and liver. nih.govmdpi.com Modulators of SMAD7, therefore, have significant therapeutic potential. patsnap.com Small molecules can be designed to either enhance or inhibit SMAD7 function, thereby dampening or augmenting the TGF-β signal, depending on the specific cancer context. patsnap.com
While the direct effect of the titular compound on SMAD7 is yet to be fully elucidated, other pyrrolidone derivatives have been shown to modulate critical signaling pathways. For example, some derivatives act as multi-target tyrosine kinase inhibitors, affecting pathways crucial for tumor angiogenesis, such as those involving VEGF and PDGF receptors. nih.gov The ability of small molecules based on the pyrrolidinone scaffold to interact with and modulate such complex signaling networks provides a strong rationale for investigating the effects of this compound and its analogues on the TGF-β/SMAD7 axis. Such studies will be pivotal in fully understanding their mechanism of action and refining their potential as targeted cancer therapies.
Antimicrobial Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)
Research into the antimicrobial properties of this compound and its analogues has revealed a range of activities against both Gram-positive and Gram-negative bacteria. The thiazole-pyrrolidine scaffold is a key area of interest for the development of new antibacterial agents, particularly in light of increasing multidrug resistance.
A study focused on thiazole-based pyrrolidine derivatives highlighted that a 4-F-phenyl derivative demonstrated selective inhibitory activity against Gram-positive bacteria. biointerfaceresearch.com This selectivity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a significant barrier to many antimicrobial compounds. biointerfaceresearch.com In one investigation, various 2,3-diaryl-thiazolidin-4-ones were synthesized and evaluated for their antibacterial activity against six Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.008 to 0.24 mg/mL, with the most sensitive bacterium being S. Typhimurium and the most resistant being S. aureus. researchgate.net
Further research into polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showed notable antibacterial activity against A. baumannii, with MIC values of 31.25 µg/mL, which is more potent than the reference drug ampicillin (B1664943) (MIC of 125 µg/mL). nih.gov
Bacteriostatic versus Bactericidal Mechanisms
The distinction between bacteriostatic and bactericidal action is crucial in antimicrobial drug development. Bacteriostatic agents inhibit the growth and proliferation of bacteria, while bactericidal agents actively kill them. microbe-investigations.com This differentiation is typically determined by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills a specified percentage of bacteria. microbe-investigations.com An MBC/MIC ratio of ≤4 is generally considered bactericidal, whereas a ratio >4 indicates a bacteriostatic effect. nih.gov
For some thiazolylketenyl quinazolinones, a class of compounds related to the core structure of interest, a bacteriostatic effect against MRSA was observed, with an MBC value of 8 μg/mL. nih.gov The mechanism of action for bacteriostatic agents often involves the inhibition of essential cellular processes such as protein synthesis or metabolic pathways, giving the host's immune system time to clear the infection. microbe-investigations.com In contrast, bactericidal agents typically disrupt the integrity of the bacterial cell wall or interfere with DNA synthesis. microbe-investigations.com
Activity Against Resistant Strains (e.g., MRSA)
The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. nih.gov Phenylthiazole derivatives have been identified as a promising scaffold for developing new anti-MRSA compounds. nih.gov
One study on novel thiazolylketenyl quinazolinones developed a compound, TQ 4, which exhibited potent inhibition against MRSA with a low MIC of 0.5 μg/mL. nih.gov This was eight times more effective than the comparator drug, norfloxacin. nih.gov Further investigation into the mechanism of TQ 4 revealed that it could disrupt membrane integrity, leading to protein leakage, and inhibit DNA replication. nih.gov It also showed a synergistic effect with cefdinir, potentially by inducing an allosteric change in Penicillin-Binding Protein 2a (PBP2a), which is key to MRSA's resistance mechanism. nih.gov
Antimalarial Activity in Parasite Cell Lines and Animal Models
Thiazole and pyrrolidine-containing compounds have also been investigated for their potential as antimalarial agents. Phenotypic screening of various compounds has identified several with potent activity against the malaria parasite, Plasmodium falciparum. nih.gov
In one study, a series of compounds were tested against the K1 strain of P. falciparum, which is resistant to chloroquine (B1663885) and pyrimethamine. nih.gov The half-maximal effective concentration (EC50) values for these compounds were in the range of 0.09–29 μM, with generally good selectivity (over 100-fold) when compared to a mammalian cell line. nih.gov Modifications to the phenyl ring of some hit compounds showed that unsubstituted phenyl and trifluoromethyl substituents had EC50 values of 0.25 μM. nih.gov
While in vitro studies have shown promise, in vivo testing in animal models is crucial for further development. One example compound from a study did not show significant activity in a rodent model of malaria, indicating that further optimization of these compounds is necessary to improve their pharmacokinetic properties. nih.gov
Antitubercular Potential Against Mycobacterium tuberculosis Strains
The thiazolidin-4-one scaffold, which is structurally related to the compound of interest, has shown significant potential in the development of new antitubercular agents. nih.gov A number of pyrrole (B145914) derivatives have also been tested for their in vitro activity against Mycobacterium tuberculosis. researchgate.net
In a study of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, two compounds demonstrated interesting activity against the M. tuberculosis H37Rv strain with MIC values of 0.98-1.96 µg/mL. nih.gov These values are comparable to the first-line antitubercular drugs isoniazid (B1672263) (MIC of 0.98 µg/mL) and ethambutol (B1671381) (MIC of 1.96 µg/mL). nih.gov
Another study synthesized various isonicotinyl hydrazones and tested them against M. tuberculosis H37Rv and an INH-resistant strain. One compound, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, was found to be highly potent with a MIC of 0.49 μM against both strains. nih.gov This compound was 3 times more active against the H37Rv strain and 185 times more active against the INH-resistant strain when compared to isoniazid. nih.gov
Anti-inflammatory and Analgesic Properties in in vitro and in vivo Preclinical Assays
Pyrrole-containing structures are recognized as promising scaffolds for the development of drugs with anti-inflammatory and analgesic properties. pensoft.netpensoft.net The pyrrole ring is a component of some nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac (B1673617) and tolmetin. pensoft.netpensoft.net
In vivo preclinical assays are commonly used to evaluate the anti-inflammatory and analgesic potential of new compounds. Anti-inflammatory activity can be assessed using models such as carrageenan-induced paw edema in rats. nih.gov Analgesic effects are often evaluated through tests like the acetic acid-induced writhing reflex and the tail immersion test. nih.gov
A study on novel 1,2,4-triazole (B32235) derivatives, which share some structural similarities with the thiazole core, demonstrated significant anti-inflammatory and analgesic activities. nih.gov One compound showed a 91% inhibition of edema in the carrageenan-induced paw edema model, which was more effective than the standard drug ibuprofen (B1674241) (82% inhibition). nih.gov In the acetic acid writhing test, the same compound produced an 83% reduction in writhing, compared to 71.5% for ibuprofen. nih.gov Another compound in the study exhibited equipotent results to ibuprofen in both tests. nih.gov
Investigation of Neuroprotective and CNS-Related Activities
Recent research has explored the neuroprotective potential of compounds with heterocyclic scaffolds similar to this compound. Triazole derivatives, for instance, have been investigated for their potential in treating central nervous system (CNS) diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease. mdpi.com
One study focused on a 5-(4-pyridinyl)-1,2,4-triazole scaffold for the design of neuroprotective agents for Parkinson's disease. nih.gov A lead compound from this series was found to prevent bradykinesia induced by the neurotoxin MPTP in mice and also affected the levels of Parkinson's disease markers. nih.gov In vitro, these compounds showed a slight reduction in the aggregation of alpha-synuclein, a protein implicated in Parkinson's pathology. nih.gov
Another investigation into a non-thiazolidinedione PPARγ agonist, MDG548, revealed neuroprotective and anti-inflammatory properties in both in vitro and in vivo models of Parkinson's disease. nih.gov MDG548 protected rat cortical neurons against neurotoxicity and, in MPTP-treated mice, it prevented the reduction of tyrosine hydroxylase-positive cells in the substantia nigra and reduced microglial activation. nih.gov
Modulation of Synaptic Transmission
The direct effects of this compound on the modulation of synaptic transmission have not been extensively detailed in the available research. However, the modulation of key receptors and enzymes involved in neurotransmission suggests that this compound and its analogues could have significant effects on synaptic processes. For instance, interactions with receptors such as α7 nicotinic acetylcholine (B1216132) receptors and adrenoceptors, which are crucial for synaptic plasticity and neurotransmitter release, imply a potential role in altering synaptic function. Further investigation is required to elucidate the specific mechanisms by which these compounds may influence excitatory and inhibitory postsynaptic potentials, neurotransmitter release probabilities, and long-term potentiation or depression.
Enhancement of Receptor Responses (e.g., alpha7 ACh receptors)
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel that plays a significant role in cognitive processes, neuroprotection, and synaptic plasticity. mdpi.com A key characteristic of the α7 nAChR is its relatively high permeability to calcium ions, allowing it to directly influence Ca²⁺-dependent intracellular signaling pathways. mdpi.com However, these receptors desensitize rapidly upon activation by standard agonists. nih.gov
Positive allosteric modulators (PAMs) represent a therapeutic strategy to enhance α7 nAChR function without causing rapid desensitization. mdpi.com Type II PAMs can increase the frequency and duration of channel openings and delay receptor desensitization. mdpi.com This enhancement of the receptor's response to the endogenous agonist acetylcholine makes α7-PAMs promising candidates for various therapeutic applications. mdpi.com While direct studies on this compound are limited, the exploration of thiazole and pyrrolidinone scaffolds in medicinal chemistry suggests that analogues could be designed to act as PAMs for the α7 nAChR, thereby enhancing cholinergic signaling. mdpi.comnih.govnih.gov
Involvement of Intracellular Signaling (e.g., PKC pathway)
The biological activity of this compound and its analogues can be mediated through various intracellular signaling pathways. One such pathway is the Protein Kinase C (PKC) pathway, which is activated by α1-adrenoceptors. nih.gov All three subtypes of α1-adrenoceptors (α1A, α1B, and α1D) couple to the Gq/11 family of G proteins, leading to the activation of phospholipase C. nih.gov This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC, which phosphorylates a multitude of downstream protein targets, influencing cellular processes like smooth muscle contraction, cell growth, and proliferation. nih.gov Should compounds from this chemical series bind to and activate α1-adrenoceptors, the subsequent engagement of the PKC pathway would be a critical component of their mechanism of action.
Enzyme Inhibition Studies
The thiazole and pyrrolidinone moieties are present in numerous compounds designed to inhibit specific enzymes, making enzyme inhibition a key area of investigation for this compound and its analogues.
BRD4 bromodomain 1: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a crucial role in gene expression and is an emerging drug target for inflammatory diseases and cancers. nih.govnih.gov The development of selective inhibitors for BRD4's bromodomains (BD1 and BD2) is an active area of research. nih.govnih.gov Recently, a potent and selective inhibitor for BRD4 BD1, ZL0590, was discovered that targets a novel binding site distinct from the classic acetylated lysine (B10760008) recognition pocket, demonstrating significant anti-inflammatory activity. nih.gov This highlights the potential for developing novel inhibitors, and the scaffold of this compound could be explored for this target.
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. nih.gov Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. nih.gov Research has shown that compounds incorporating a thiazole ring can be potent and selective inhibitors of the COX-2 enzyme. nih.gov For example, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be highly selective for COX-2 over COX-1. nih.gov
| Compound | COX-2 IC₅₀ (nM) | Reference |
|---|---|---|
| Analogue 2a | 0.3 | nih.gov |
| Analogue 2b | 1 | nih.gov |
| Analogue 2c | 7 | nih.gov |
| Thiazolidinone 20b | 14,400 | nih.gov |
MAO-B: Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) in the brain, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.govmdpi.com Numerous chemical scaffolds have been explored to develop selective MAO-B inhibitors. nih.govresearchgate.netnih.gov For instance, a series of pyridazinobenzylpiperidine derivatives showed potent and selective inhibition of MAO-B, with the lead compound S5 exhibiting an IC₅₀ value of 0.203 μM and competitive, reversible inhibition. nih.govresearchgate.net
| Compound | MAO-B IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |
|---|---|---|---|
| Pyridazinobenzylpiperidine S5 | 0.203 | 19.04 | nih.govresearchgate.net |
| Pyridazinobenzylpiperidine S16 | 0.979 | >10.21 | nih.govresearchgate.net |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 3.47 | >12.4 | mdpi.com |
DHFR: Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA, RNA, and certain amino acids, making it a target for antimicrobial and anticancer therapies. researchgate.netwikipedia.orgnih.gov The antifolate class of drugs works by inhibiting DHFR. nih.gov Hybrid molecules containing thiophene, pyrazole, and thiazole moieties have been identified as effective DHFR inhibitors. nih.gov Additionally, pyrrolidine-based compounds have been investigated as potential DHFR inhibitors. researchgate.net
GIVA cPLA2: Group IVA cytosolic phospholipase A2 (GIVA cPLA2) is a critical enzyme that initiates the eicosanoid cascade by releasing arachidonic acid from phospholipids, playing a role in inflammation. escholarship.orguoa.grresearchgate.net Thiazolyl ketones, which are structurally related to this compound, have been developed as potent inhibitors of GIVA cPLA2. uoa.grresearchgate.netnih.gov A second generation of these inhibitors has been synthesized, with compound GK420 (AVX420) showing high potency in cellular assays. nih.gov
| Compound | Cellular IC₅₀ (μM) | Assay | Reference |
|---|---|---|---|
| GK470 (AVX235) | 0.6 | Arachidonic acid release | uoa.grresearchgate.net |
| GK420 (AVX420) | 0.09 | Arachidonic acid release | nih.gov |
Receptor Binding and Modulation Studies
alpha1- and alpha2-adrenoceptors: Adrenergic receptors are G protein-coupled receptors that mediate the physiological effects of adrenaline and noradrenaline. guidetopharmacology.orgamegroups.cn The alpha-1 (α1) family consists of α1A, α1B, and α1D subtypes, which are primarily coupled to Gq/11 proteins and activate the phospholipase C pathway. nih.govyoutube.com They are found in the brain and peripheral vasculature. youtube.com The alpha-2 (α2) family includes α2A, α2B, and α2C subtypes, which are Gi-coupled receptors. youtube.comnih.gov Central activation of α2A and α2C receptors is a target for treating hypertension and ADHD. nih.gov Given their widespread physiological roles, these receptors are important targets in drug discovery, and novel heterocyclic compounds are often screened for activity at these sites. guidetopharmacology.orgnih.gov
PPARs: Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. mdpi.comnih.gov There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. mdpi.com These receptors form heterodimers with the retinoid X receptor (RXR) and regulate the transcription of genes involved in glucose and lipid metabolism, energy homeostasis, and inflammation. mdpi.comencyclopedia.pub PPARγ, in particular, is the target of the thiazolidinedione class of antidiabetic drugs. nih.gov The structural features of this compound make it a candidate for investigation as a potential PPAR modulator. mdpi.comnih.gov
GPR119: G protein-coupled receptor 119 (GPR119) is a class A GPCR expressed mainly in pancreatic β-cells and intestinal L-cells. nih.govnih.gov Activation of GPR119 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. nih.govnih.gov This makes GPR119 an attractive target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Small molecule agonists of GPR119 have been shown to improve glucose tolerance in preclinical and clinical studies. nih.gov
Target Identification and Validation Methodologies
Identifying the specific molecular targets of a novel compound like this compound is a critical step in drug development. Several methodologies are employed for this purpose. Affinity-based methods, such as affinity chromatography coupled with mass spectrometry, can be used to isolate binding partners from cell lysates. Chemical proteomics and activity-based protein profiling utilize probes derived from the compound of interest to covalently label and identify target proteins directly in complex biological systems.
Furthermore, computational approaches, including inverse docking, can screen a compound against a large database of protein structures to predict potential binding targets. Once potential targets are identified, validation is essential. This can be achieved through genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the proposed target, which should replicate the compound's phenotype. Biochemical and biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can then be used to confirm direct binding and quantify the interaction between the compound and the validated target protein.
Structure Activity Relationship Sar Studies and Analogue Design for 1 4 Phenyl 2 Thiazolyl 2 Pyrrolidinone Derivatives
Systematic Modification and Activity Correlation
The biological activity of 1-(4-phenyl-2-thiazolyl)-2-pyrrolidinone derivatives can be finely tuned by systematically modifying its three main structural components: the phenyl ring, the thiazole (B1198619) ring, and the pyrrolidinone ring. The spatial arrangement of these components, dictated by stereochemistry, also plays a critical role. nih.govnih.gov
Impact of Substituents on Phenyl Ring on Biological Activity
The nature and position of substituents on the phenyl ring significantly influence the biological activity of this class of compounds. Research on related scaffolds, such as 4-thiazolidinone (B1220212) derivatives, has demonstrated that both electron-donating and electron-withdrawing groups can modulate potency.
For instance, studies on 4-phenylcoumarin (B95950) derivatives containing a thiazolidinone nucleus showed that trimethoxy substitution on the phenyl ring was important for in vitro cytotoxic potential. researchgate.net In another series of 4-thiazolidinone derivatives, a compound featuring a 3,5-Bis(trifluoromethyl)phenyl group exhibited the most potent growth inhibitory effect on a colorectal adenocarcinoma cell line. acgpubs.org This suggests that strong electron-withdrawing groups can be beneficial for certain activities. Conversely, for some spiro[pyrrolidine-3,3-oxindoles], compounds with electron-donating or weak electron-withdrawing groups on the phenyl ring showed higher cancer cell growth inhibition. nih.gov
The position of the substituent is also a key determinant of activity. In one study on thiazole-bearing analogues, electron-withdrawing groups at the para position of the phenyl ring resulted in anticonvulsant activity in electroshock tests, whereas compounds with electron-releasing groups showed activity in PTZ-induced seizures. nih.gov For a series of pyrrolidine (B122466) sulfonamides, meta-substituted derivatives on a phenyl ring showed improved biological activity. nih.gov
Table 1: Effect of Phenyl Ring Substituents on Biological Activity
| Substituent | Position | Effect on Activity | Target/Assay |
|---|---|---|---|
| Trimethoxy | Various | Increased cytotoxic potential | Cancer cell lines researchgate.net |
| 3,5-Bis(trifluoromethyl) | Meta | Most potent growth inhibition | HT-29 colorectal adenocarcinoma acgpubs.org |
| Electron-donating/weak EWGs | Various | Higher cell growth inhibition | MCF-7 cancer cells nih.gov |
| Electron-withdrawing group | Para | Favorable for anticonvulsant activity | Electroshock test nih.gov |
| Electron-releasing group | Para | Favorable for anticonvulsant activity | PTZ-induced seizures nih.gov |
Role of Thiazole Ring Modifications in Activity Profile
The thiazole ring is a versatile scaffold known to be present in numerous biologically active agents and approved drugs. nih.govnih.gov Modifications to this ring or its point of attachment can drastically alter the activity profile of this compound derivatives. The thiazole nucleus is susceptible to modification at various positions, which allows for the exploration of new compounds with desired activities. nih.gov
SAR analyses have revealed that attaching a para-halogen-substituted phenyl group to the thiazole ring is a crucial factor for certain biological activities. nih.gov In the broader context of thiazolidinone derivatives, replacing the 4-thiazolidinone moiety with a six-membered 1,3-thiazin-4-one ring led to a dramatic decrease in inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (hDHODH), highlighting the importance of the five-membered thiazole-based ring. nih.gov
Furthermore, the groups attached to the thiazole ring exert a significant influence on the compound's structure and properties. distantreader.org For example, in a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, modifications around a pyrimidine (B1678525) nucleus attached to the thiazole were found to be unfavorable for activity against MRSA. nih.gov This indicates that the steric and electronic properties of substituents directly on the thiazole ring are key determinants of biological outcome.
Effects of Pyrrolidinone Ring Modifications on Biological Response
The pyrrolidinone ring, a five-membered heterocyclic lactam, is a versatile lead structure in medicinal chemistry due to its diverse pharmacological activities. researchgate.net As a saturated scaffold, it allows for efficient exploration of pharmacophore space due to its non-planar, three-dimensional structure. nih.govnih.gov
SAR analysis of pyrrolidine-2,5-dione derivatives revealed that the nature of the substituent at the 3-position strongly affects anticonvulsant activity. nih.gov Specifically, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in one model, while 3-methyl and unsubstituted derivatives were more active in another. nih.gov This demonstrates that the size and nature of substituents on the pyrrolidinone ring can determine the specific activity profile.
Modifications can also involve the nitrogen atom of the pyrrolidinone ring. For instance, pyrrolidines with an unsubstituted nitrogen were found to be weaker agonists compared to their tertiary amine counterparts in one study. nih.gov The basicity of the pyrrolidine nitrogen can be shifted by substituents, particularly at the C-2 position, which can influence interactions with biological targets. nih.gov The puckering of the pyrrolidinone ring, which affects its 3D conformation and pharmacological efficacy, can be influenced by substituents at the C-4 position. nih.gov
Influence of Stereochemistry on Biological Activity
Stereochemistry is a critical factor governing the biological activity of chiral compounds, as enantiomers and diastereomers can exhibit significantly different interactions with enantioselective proteins like receptors and enzymes. nih.govmdpi.com The pyrrolidinone ring in the this compound scaffold can contain multiple stereogenic carbons, leading to a variety of possible stereoisomers. nih.govnih.gov
The spatial orientation of substituents is crucial. Studies on pyrrolidine-containing GPR40 agonists showed that stereochemistry could affect a change in the binding mode. researchgate.net Similarly, for novel RORγt inverse agonists, the transposition of a methyl group from the C3 to the C4 position on the pyrrolidinone ring resulted in a loss of potency, and a specific cis-configuration was required for optimal activity. nih.gov
Research on other chiral compounds has consistently shown that often only one stereoisomer is responsible for the desired biological effect. mdpi.com For example, in a series of nature-inspired compounds, only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake and target binding are stereoselective. mdpi.com Therefore, controlling the stereochemistry of the pyrrolidinone ring and any chiral centers on its substituents is essential for optimizing the biological response of this compound analogues. nih.govmdpi.com
Identification of Key Pharmacophoric Elements and Their Contributions
A pharmacophore is a three-dimensional arrangement of molecular features essential for biological activity. nih.govnih.gov For the this compound scaffold, the key pharmacophoric elements can be deduced from the SAR studies. These elements typically include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.net
Aromatic Ring: The 4-phenyl group likely serves as a crucial hydrophobic and/or aromatic interaction point with the biological target. Its ability to engage in pi-pi stacking or hydrophobic interactions is often a key contributor to binding affinity. researchgate.net
Heterocyclic System (Thiazole-Pyrrolidinone): The thiazole ring, with its sulfur and nitrogen atoms, and the pyrrolidinone ring, with its carbonyl oxygen and nitrogen atom, can act as hydrogen bond acceptors or donors. These features are critical for anchoring the molecule within a binding site. For example, in a series of 4-thiazolidinone inhibitors, a hydrogen bond with a tyrosine residue was proposed to be indispensable for activity. nih.gov
Hydrophobic Moieties: Substituents on any of the three rings can introduce additional hydrophobic contact points, further enhancing binding affinity. The non-planar, 3D nature of the pyrrolidinone ring itself contributes to exploring and fitting into hydrophobic pockets. nih.govnih.gov
Pharmacophore modeling is a computational tool used to define these key features. dovepress.com By aligning active molecules, a common feature model can be generated, which serves as a template for designing new, potentially more active compounds or for virtually screening libraries to find novel hits. nih.govdovepress.com
Design Principles for Enhanced Selectivity and Potency of this compound Analogues
The insights gained from SAR and pharmacophore modeling form the basis for designing improved analogues with enhanced potency and selectivity. nih.gov
Bioisosteric Replacement: The phenyl, thiazole, or pyrrolidinone rings can be replaced with other groups (bioisosteres) that retain the key pharmacophoric features but may improve properties like metabolic stability or selectivity. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could modulate activity. nih.gov
Substituent Optimization: Based on SAR data, substituents on the phenyl ring can be optimized. If a region of the binding pocket is identified as hydrophobic, adding lipophilic groups (e.g., halogens, alkyl groups) to the corresponding position on the phenyl ring could increase potency. nih.gov Conversely, if a hydrogen bond is desired, polar groups (e.g., hydroxyl, methoxy) could be introduced. nih.gov
Stereochemical Control: Since biological activity is often stereospecific, the synthesis of single, pure enantiomers or diastereomers is a critical design principle. mdpi.com This ensures that the compound interacts optimally with its target and avoids potential off-target effects or lower efficacy associated with racemic mixtures. nih.gov
Structure-Based Design: When the 3D structure of the biological target is known, structure-based design principles can be applied. This involves using computational docking to visualize how analogues bind to the target's active site, allowing for the rational design of modifications that improve binding interactions and, consequently, potency and selectivity. dovepress.com
By systematically applying these principles, medicinal chemists can rationally guide the optimization of the this compound scaffold to develop novel drug candidates with superior pharmacological profiles.
Development of Structure-Activity Relationship Models for this compound
The exploration of the structure-activity relationship (SAR) for a given chemical scaffold is a cornerstone of modern medicinal chemistry, providing crucial insights into how molecular modifications influence biological activity. For the compound this compound and its derivatives, the development of SAR models is essential for optimizing potency, selectivity, and pharmacokinetic properties. Such models are built upon systematic modifications of the core structure and the subsequent evaluation of the biological effects of these changes.
A comprehensive SAR study of this compound would involve the systematic alteration of its three primary structural components: the phenyl ring, the thiazole ring, and the pyrrolidinone moiety. By observing how these modifications affect a specific biological endpoint, researchers can deduce which structural features are critical for activity.
Hypothetical SAR Exploration of this compound Derivatives
In a typical SAR campaign, various analogues of the lead compound, this compound, would be synthesized and tested. The following sections outline a hypothetical SAR study based on established medicinal chemistry principles and findings from related heterocyclic compounds.
Influence of Phenyl Ring Substitution:
The phenyl ring is a common starting point for molecular modification due to its synthetic accessibility. Substituents can be introduced at the ortho, meta, and para positions, each potentially leading to different effects on biological activity. These effects can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Effects: The addition of electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) can alter the electron density of the phenyl ring and, by extension, the entire molecule. For instance, in studies of other phenyl-thiazole compounds, the introduction of strong electron-withdrawing groups has been shown to increase biological activity in some contexts. nih.gov Conversely, electron-donating substituents might enhance activity in other cases by, for example, improving binding to a target protein through favorable electronic interactions. nih.gov
Steric Effects: The size and shape of the substituent can influence how the molecule fits into its biological target. Bulky substituents in certain positions might cause steric hindrance, preventing optimal binding and reducing activity. Conversely, a well-placed substituent could enhance binding by occupying a specific pocket in the target protein.
Influence of Thiazole Ring Modification:
The thiazole ring serves as a central scaffold, linking the phenyl and pyrrolidinone moieties. While less commonly modified than the terminal phenyl ring, alterations to the thiazole itself could yield important SAR insights. For example, substitutions at the 5-position of the thiazole ring could influence the orientation of the phenyl and pyrrolidinone rings relative to each other, which could in turn affect biological activity.
Influence of Pyrrolidinone Ring Substitution:
The pyrrolidinone ring is another key area for modification. The introduction of substituents at the 3, 4, or 5-positions could have a significant impact on activity. nih.gov
Stereochemistry: The pyrrolidinone ring contains chiral centers, and the stereochemistry of any substituents is often a critical determinant of biological activity. researchgate.net Different stereoisomers may exhibit vastly different potencies and selectivities due to the three-dimensional nature of drug-receptor interactions.
Functional Group Introduction: The introduction of various functional groups on the pyrrolidinone ring could introduce new hydrogen bond donors or acceptors, or charged moieties, which could lead to new or enhanced interactions with a biological target.
Hypothetical SAR Data Table
The following interactive table illustrates the type of data that would be generated in a hypothetical SAR study of this compound derivatives. The biological activity is represented as IC₅₀ (the concentration of the compound required to inhibit a biological process by 50%), where a lower value indicates higher potency.
This data is purely illustrative and does not represent actual experimental results.
| Compound ID | Phenyl Ring Substituent (R) | Pyrrolidinone Ring Substituent (R') | Hypothetical IC₅₀ (µM) |
| 1 | H (unsubstituted) | H (unsubstituted) | 10.5 |
| 2 | 4-Cl | H | 5.2 |
| 3 | 4-OCH₃ | H | 8.9 |
| 4 | 4-NO₂ | H | 2.1 |
| 5 | 3-Cl | H | 7.8 |
| 6 | 2-Cl | H | 15.3 |
| 7 | H | 3-CH₃ | 12.4 |
| 8 | 4-Cl | (R)-3-CH₃ | 4.8 |
| 9 | 4-Cl | (S)-3-CH₃ | 9.1 |
A para-substituent on the phenyl ring is preferred over meta or ortho-substituents (compare compounds 2, 5, and 6).
An electron-withdrawing group at the para-position enhances potency (compare compounds 2 and 4 with 1 and 3).
The stereochemistry of substituents on the pyrrolidinone ring is important for activity (compare compounds 8 and 9).
These qualitative observations form the basis of an SAR model. To further refine this understanding and enable predictive modeling, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. ijpsdronline.com QSAR models use statistical methods to correlate variations in physicochemical properties (descriptors) with changes in biological activity. laccei.orgresearchgate.net Descriptors such as molar refractivity (MR), LogP, and LUMO energy (ELUMO) could be calculated for each analogue and used to build a mathematical equation that predicts the activity of novel, unsynthesized compounds, thereby guiding further drug design efforts.
Computational and Theoretical Approaches in 1 4 Phenyl 2 Thiazolyl 2 Pyrrolidinone Research
In Silico Screening for Identification of Novel Scaffolds and Targets
In silico screening, also known as virtual screening, is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been instrumental in identifying novel scaffolds and potential new biological targets for various chemical entities, including those with thiazole (B1198619) and pyrrolidinone moieties.
The process often begins with the construction of a pharmacophore model based on the known structure of a ligand or the active site of a target protein. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Databases such as ZINC15 are then screened to find compounds that match this pharmacophore. mdpi.com For instance, a ligand-based pharmacophore model could be developed from the structure of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone to identify new molecules with similar structural features but potentially improved properties.
Virtual screening can also be target-based, where a library of compounds is docked into the three-dimensional structure of a biological target. This method has been successfully applied to identify inhibitors for various targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.comnih.gov For a compound like this compound, in silico screening could be employed to explore its potential interactions with a wide range of known cancer targets or other disease-related proteins, thereby uncovering novel therapeutic applications.
The following table summarizes the key aspects of in silico screening methodologies applicable to the study of this compound.
| Screening Type | Basis | Application Example | Potential Outcome for this compound |
| Ligand-Based | Known active compounds | Building a pharmacophore model to screen chemical databases. mdpi.com | Identification of novel chemical scaffolds with similar activity profiles. |
| Structure-Based | 3D structure of the biological target | Docking a library of compounds into the active site of an enzyme like VEGFR-2. nih.gov | Discovery of new potential biological targets and therapeutic indications. |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govamazonaws.com It is widely used to understand the interactions between a small molecule ligand, such as this compound, and its protein target at the atomic level.
Docking simulations can provide valuable insights into the binding mode, affinity, and selectivity of a compound. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. wjarr.com Software like AutoDock and the Molecular Operating Environment (MOE) are commonly used for these studies. nih.govresearchgate.net
Early docking methods often treated both the ligand and the protein as rigid bodies. However, it is now well-established that both molecules can undergo conformational changes upon binding. Modern docking algorithms, therefore, often allow for ligand flexibility, where the rotatable bonds of the small molecule are allowed to move freely to find the optimal binding pose. nih.gov
More advanced techniques also incorporate protein flexibility. This can range from allowing side-chain flexibility in the active site to considering larger-scale domain movements. Treating the protein as flexible can be crucial for accurately predicting binding, especially in cases where the binding pocket undergoes significant conformational changes to accommodate the ligand, a phenomenon known as "induced fit."
Water molecules within a protein's binding pocket can play a critical role in mediating ligand-protein interactions. nih.gov They can form hydrogen bond bridges between the ligand and the protein, or their displacement upon ligand binding can have significant enthalpic and entropic contributions to the binding free energy. nih.govmtak.hu
Computational methods have been developed to account for the role of these water molecules. Some docking programs can explicitly include key water molecules in the binding site during the simulation. Other approaches aim to predict which water molecules are likely to be displaced by the ligand and which are likely to remain and mediate interactions. mtak.hu The precise positioning of these interfacial water molecules is essential for the correct calculation of ligand-target interactions. scite.ai
In some cases, a ligand may form a covalent bond with its target protein. This type of irreversible binding can lead to prolonged and potent biological effects. Covalent docking is a specialized type of molecular docking that is used to model these interactions.
This approach requires knowledge of the specific reaction mechanism between the ligand and the protein. The docking software then guides the ligand into an orientation that is favorable for the formation of the covalent bond with a specific reactive residue (e.g., cysteine, serine) in the active site. This technique is particularly relevant for designing targeted covalent inhibitors.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, stability, and dynamics of a ligand-protein complex. nih.govresearchgate.net
For a compound like this compound bound to its target, an MD simulation can reveal:
The stability of the binding pose predicted by molecular docking.
The flexibility of different parts of the ligand and the protein.
The network of hydrogen bonds and other non-covalent interactions that stabilize the complex.
The role of solvent molecules in the binding process.
MD simulations are typically performed over nanoseconds to microseconds and can provide a more realistic and dynamic picture of the ligand-protein interaction than static docking models. mdpi.comnih.gov The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis to assess the stability and dynamics of the system. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.gov
A QSAR study typically involves the following steps:
Data Set Preparation: A series of compounds with known biological activities is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like gene expression programming, are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For derivatives of this compound, a QSAR model could help to identify which structural modifications are most likely to improve their biological activity. For example, a study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives used a non-linear QSAR model to successfully predict their IC50 values against osteosarcoma. nih.gov Such models can provide valuable insights into the structure-activity relationships of a compound series and accelerate the drug discovery process.
The following table presents a hypothetical example of descriptors that might be used in a QSAR study of this compound derivatives.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Can affect interactions with polar residues in the binding site. |
| Steric | Molecular Volume | The size and shape of the molecule can influence its fit within the binding pocket. |
| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. |
| Topological | Wiener Index | Relates to the branching of the molecule, which can impact binding. researchgate.net |
Descriptor Selection and Calculation
Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational drug design, aiming to correlate the chemical structure of a compound with its biological activity. A critical first step in developing a robust QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical representations of a molecule's physicochemical properties.
For a compound like this compound, a diverse set of descriptors would be calculated to capture its structural and electronic features. These can be broadly categorized as follows:
1D Descriptors: These are the simplest descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Kier & Hall connectivity indices), constitutional descriptors, and counts of specific atom types or functional groups.
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and encompass geometric parameters, spatial relationships between atoms, and surface area calculations (e.g., polar surface area).
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and partial charges on atoms.
The selection of descriptors is a crucial step, as irrelevant or redundant descriptors can lead to overfitting and poor predictive models. Various methods, including correlation analysis and feature selection algorithms, are employed to identify the most informative descriptors for a given biological activity. nih.govmdpi.com
Table 1: Representative Molecular Descriptors for QSAR Studies
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Size, Polarity |
| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity |
| Geometric | Polar Surface Area (PSA), Molecular Volume | 3D shape and size |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |
Statistical Model Development and Validation
Once a set of relevant descriptors has been calculated for a series of compounds including this compound and its analogs, a statistical model is developed to establish a mathematical relationship between these descriptors and the observed biological activity.
Several statistical methods can be employed for this purpose:
Multiple Linear Regression (MLR): This is a commonly used method that assumes a linear relationship between the descriptors and the biological activity. researchgate.net
Partial Least Squares (PLS): This method is particularly useful when dealing with a large number of correlated descriptors.
Non-linear Methods: When the relationship between structure and activity is non-linear, machine learning algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are often utilized. mdpi.comnih.gov
The development of a predictive QSAR model requires rigorous validation to ensure its robustness and predictive power. Common validation techniques include:
Internal Validation: This involves assessing the model's performance on the training set data. A widely used method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound omitted and then used to predict the activity of that compound. nih.gov
External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set that was not used during model development. nih.gov
Y-scrambling: The biological activity data is randomly shuffled to ensure that the model is not a result of a chance correlation. nih.gov
A statistically significant and well-validated QSAR model can be a powerful tool for predicting the activity of novel compounds and for guiding the design of more potent analogs of this compound.
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Desired Value |
|---|---|---|
| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s) | Close to 1 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model from internal validation | Close to 1 |
| R²_pred (Predictive R²) | A measure of the predictive ability of the model on an external test set | Close to 1 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors) | As low as possible |
Pharmacophore Modeling for Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.netnih.gov
In the absence of a known 3D structure of the biological target for this compound, a ligand-based pharmacophore model can be developed using a set of known active compounds. This process typically involves:
Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.
Feature Identification: Identifying common chemical features among the active compounds.
Model Generation and Validation: Generating and scoring potential pharmacophore models based on their ability to align the active molecules. The best model is then validated for its ability to distinguish between active and inactive compounds.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In addition to predicting biological activity, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Early assessment of ADME properties is crucial to avoid costly failures in later stages of drug development. researchgate.net
For this compound, various in silico models can be used to predict its ADME profile:
Absorption: Parameters such as intestinal absorption, oral bioavailability, and permeability through the blood-brain barrier can be predicted based on physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and solubility. nih.gov
Distribution: Predictions of plasma protein binding and tissue distribution can be made using QSAR models and other computational tools.
Metabolism: The potential sites of metabolism by cytochrome P450 enzymes can be identified, which is important for predicting the metabolic stability and potential drug-drug interactions of the compound. researchgate.net
Excretion: While less commonly predicted computationally, some models can estimate the likely routes of excretion.
These predictions are often based on large datasets of experimentally determined ADME properties and employ a variety of modeling techniques, including rule-based systems and machine learning algorithms. ajchem-a.com
Table 3: Commonly Predicted ADME Properties
| ADME Property | Computational Method/Parameter | Importance in Drug Discovery |
|---|---|---|
| Absorption | Caco-2 permeability, Human Intestinal Absorption (HIA) | Determines how well the drug is absorbed into the bloodstream |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Affects the concentration of the drug at its target site |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction | Influences the drug's half-life and potential for drug interactions |
| Excretion | Renal clearance prediction | Determines how the drug is eliminated from the body |
Future Directions and Emerging Research Avenues for 1 4 Phenyl 2 Thiazolyl 2 Pyrrolidinone
Exploration of New Therapeutic Areas and Biological Targets
The structural components of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone, the thiazole (B1198619) and pyrrolidinone rings, are present in a wide array of biologically active compounds. This provides a strong rationale for exploring its potential across various therapeutic areas. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Similarly, the pyrrolidinone nucleus is a core feature in molecules with applications against cancer, infectious diseases, and central nervous system disorders. nih.govnih.govscilit.com
Future research will likely focus on screening this compound and its analogues against a diverse panel of biological targets. Given the established activities of related compounds, initial investigations may target pathways involved in microbial infections, cancer cell proliferation, and inflammatory responses. nih.govnih.gov For instance, some thiazole-based pyrrolidine (B122466) derivatives have already been synthesized and assessed as potential antibacterial agents, showing selective activity against Gram-positive bacteria. biointerfaceresearch.com A systematic exploration of its biological targets could unveil novel mechanisms of action and expand its therapeutic utility into uncharted territories such as metabolic or neurodegenerative diseases. nih.gov
| Core Moiety | Known Biological Activities of Derivatives | Potential Therapeutic Areas for this compound |
| Thiazole | Antimicrobial, Antitumor, Anti-inflammatory, Antiviral, Antidepressant, Antifungal. nih.gov | Infectious Diseases, Oncology, Inflammatory Disorders. |
| Pyrrolidinone | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant, Antidepressant. scilit.com | Oncology, Infectious Diseases, Neurology. |
| Thiazolidinone (related structure) | Antimicrobial, Anticancer, Antioxidant, Anti-inflammatory, Antidiabetic, Antiviral. nih.gov | Metabolic Diseases, Viral Infections. |
Advanced Synthetic Methodologies for Complex Derivatives
To fully explore the structure-activity relationship (SAR) and optimize the therapeutic potential of the lead compound, the development of advanced synthetic methodologies is crucial. Future efforts will concentrate on creating libraries of complex derivatives by modifying the core structure at specific positions. The synthesis of related compounds has often involved techniques like the Knoevenagel condensation to add substituents to the heterocyclic rings. nih.govbiointerfaceresearch.com
Advanced strategies may include:
Functionalization of the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, nitro, amino, hydroxyl groups) onto the phenyl ring to modulate electronic properties and binding interactions.
Modification of the Pyrrolidinone Ring: Exploring substitutions on the pyrrolidinone ring to alter solubility, metabolic stability, and target engagement.
Combinatorial Chemistry and Diversity-Oriented Synthesis: Employing high-throughput synthesis techniques to rapidly generate a large number of diverse analogues for biological screening. researchgate.net
Stereoselective Synthesis: Since stereochemistry can significantly impact biological activity, developing methods to synthesize specific stereoisomers of substituted derivatives will be essential for identifying the most potent and selective compounds. nih.govnih.gov
These advanced synthetic approaches will enable a systematic investigation of how structural modifications influence the compound's efficacy, selectivity, and pharmacokinetic profile.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
Understanding the precise mechanism of action of this compound is fundamental to its development as a therapeutic agent. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to achieve this. nih.gov By treating cells or model organisms with the compound and analyzing the global changes across these different molecular layers, researchers can construct a comprehensive picture of its biological effects. nih.gov
This integrative analysis can:
Identify Drug Targets: Pinpoint specific proteins or pathways that are directly modulated by the compound.
Elucidate Mechanisms of Action: Reveal the downstream signaling cascades and cellular processes affected. nih.gov
Discover Biomarkers: Identify molecular signatures that predict response or resistance to the compound, aiding in patient stratification for future clinical trials. nih.gov
Uncover Off-Target Effects: Provide early insights into potential toxicities or unexpected therapeutic activities.
While currently there are no specific multi-omics studies on this particular compound, applying this approach will be a critical next step to move beyond phenotypic screening and gain a deeper, mechanistic understanding of its biological activity. mdpi.com
Collaborative Research Paradigms in Academia and Industry
Accelerating the translation of a promising compound from the laboratory to the clinic requires a synergistic approach that combines the strengths of both academia and industry. Future progress for this compound will benefit significantly from such collaborative paradigms. nih.gov
Academic institutions can contribute their deep knowledge base, creativity, and expertise in fundamental biological research and novel synthetic chemistry. nih.gov Industrial partners, in turn, provide crucial resources, including large-scale chemical synthesis, high-throughput screening infrastructure, expertise in drug metabolism and pharmacokinetics (DMPK), and the experience necessary to navigate the complex regulatory landscape of drug development. nih.gov
Effective partnerships will depend on clear communication and aligned interests, focusing on areas of mutual benefit such as advancing novel drug discovery platforms or developing new synthetic methodologies. nih.gov These collaborations can de-risk projects and provide the necessary momentum to propel the development of pyrrolidinone-thiazole compounds forward.
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolidinone-Thiazole Compounds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. ijettjournal.org These technologies can be powerfully applied to the research and development of this compound and its derivatives.
| AI/ML Application | Description | Potential Impact on Pyrrolidinone-Thiazole Research |
| Virtual Screening | Using algorithms to screen vast virtual libraries of compounds to predict their binding affinity to a specific biological target. nih.gov | Rapidly identify derivatives of this compound with high potential for activity against new targets. |
| De Novo Drug Design | Generating novel molecular structures with desired pharmacological properties using generative models. nih.gov | Design new pyrrolidinone-thiazole compounds optimized for potency, selectivity, and ADME properties. |
| Property Prediction | Training models to predict physicochemical properties, bioactivity, and toxicity of compounds from their structure. nih.gov | Prioritize the synthesis of derivatives with the most promising drug-like characteristics, reducing wasted effort. |
| Target Identification | Analyzing large-scale biological data to identify and validate novel drug targets. nih.gov | Suggest new biological targets for which the pyrrolidinone-thiazole scaffold may be particularly well-suited. |
By leveraging AI and ML, researchers can more effectively navigate the vast chemical space of possible derivatives, predict their biological activities, and prioritize the most promising candidates for synthesis and testing. mednexus.orgmdpi.com This computational approach will be instrumental in accelerating the discovery and optimization of the next generation of drugs based on the pyrrolidinone-thiazole scaffold.
Q & A
Q. What are the established synthetic routes for 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone?
The synthesis typically involves constructing the thiazole ring via the Hantzsch thiazole synthesis , followed by coupling with a functionalized pyrrolidinone moiety. For example:
- Thiazole formation : React 4-phenylthioamide with α-haloketones (e.g., bromoacetophenone) in ethanol under reflux to yield the 4-phenylthiazole intermediate.
- Pyrrolidinone coupling : Introduce the pyrrolidinone group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using 2-pyrrolidinone derivatives .
- Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. What analytical techniques are recommended for structural characterization?
- NMR spectroscopy : , , and 2D experiments (COSY, HSQC) confirm regiochemistry and substituent positions. For example, the thiazole proton signals appear as doublets (δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 257.1).
- X-ray crystallography : Resolves absolute configuration and crystallographic packing, critical for structure-activity relationship (SAR) studies .
Q. What safety protocols are essential during handling?
- Toxicity : Analogous pyrrolidinone derivatives exhibit acute toxicity (e.g., intravenous LD >50 mg/kg in mice), necessitating gloves, lab coats, and fume hoods .
- Decomposition : Avoid heating above 200°C to prevent NO emissions. Use inert atmospheres (N/Ar) during reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for thiazole-pyrrolidinone derivatives?
- Catalyst screening : Use Pd(OAc)/XPhos for coupling reactions (yields >80% vs. <50% with PdCl) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction dialysis to remove residuals.
- In situ monitoring : Employ -NMR at 100°C to track reaction progress and identify side products (e.g., dimerization) .
Q. How to evaluate metabolic stability in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Adjust NADPH cofactor concentrations to mimic physiological conditions .
- Metabolite identification : Use high-resolution tandem MS (e.g., Q-TOF) to detect hydroxylation or thiazole ring-opening products .
Q. How to resolve contradictions in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
